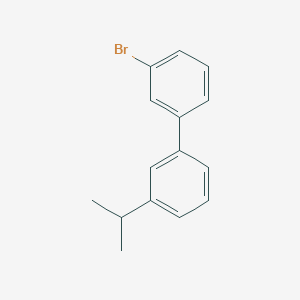

3-Bromo-3'-isopropyl-1,1'-biphenyl

Description

Properties

IUPAC Name |

1-bromo-3-(3-propan-2-ylphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br/c1-11(2)12-5-3-6-13(9-12)14-7-4-8-15(16)10-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOLAYHTFGVJSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266754 | |

| Record name | 1,1′-Biphenyl, 3-bromo-3′-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443351-38-9 | |

| Record name | 1,1′-Biphenyl, 3-bromo-3′-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Biphenyl, 3-bromo-3′-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biphenyl Core Assembly via Palladium Catalysis

The Suzuki-Miyaura reaction is the most widely employed method for constructing the biphenyl backbone. A representative procedure involves coupling 3-bromophenylboronic acid with 1-bromo-3-isopropylbenzene under palladium catalysis.

Procedure :

-

Catalyst : Pd₂(dba)₃ (0.0037 mol%) with tri-tert-butylphosphine ligand.

-

Base : Sodium tert-butoxide (1.2 equiv) in toluene at reflux (110°C).

Optimization Insights :

-

Solvent Effects : Toluene outperforms THF due to better thermal stability and ligand solubility.

-

Ligand Role : Bulky ligands like (t-Bu)₃P suppress homo-coupling byproducts.

Table 1: Suzuki-Miyaura Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.0037 mol% Pd | ≥88% |

| Temperature | 110°C | Maximizes rate |

| Reaction Time | 12 hours | Complete conversion |

Friedel-Crafts Alkylation Followed by Bromination

Isopropyl Group Introduction

This two-step approach first introduces the isopropyl moiety via Friedel-Crafts alkylation, followed by regioselective bromination.

Step 1: Friedel-Crafts Alkylation

-

Substrate : Biphenyl (1.0 equiv).

-

Reagents : Propionyl chloride (1.15 equiv), AlCl₃ (1.3 equiv) in dichloroethane.

Step 2: Bromination

-

Reagents : Liquid bromine (1.2 equiv), FeCl₃ (0.3 equiv) in dichloromethane.

-

Final Product : 3-Bromo-3'-isopropyl-1,1'-biphenyl (Yield: 62%).

Challenges :

-

Regioselectivity : Competitive bromination at para positions necessitates precise stoichiometry.

-

Side Reactions : Over-bromination mitigated by incremental Br₂ addition.

Ullmann Coupling with Halogenated Precursors

Copper-Mediated Coupling

Ullmann coupling offers a cost-effective alternative using copper catalysts to couple 3-bromoiodobenzene and 3-isopropylphenylboronic acid .

Procedure :

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline ligand.

-

Solvent : DMSO at 100°C for 24 hours.

Limitations :

-

Long Reaction Times : 24 hours required for complete conversion.

-

Byproducts : Di-aryl ethers form without rigorous oxygen exclusion.

Direct Bromination of 3'-Isopropyl-1,1'-biphenyl

Electrophilic Aromatic Substitution

Direct bromination leverages the activating effect of the isopropyl group to achieve regioselectivity.

Conditions :

-

Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), FeCl₃ (0.1 equiv) in CCl₄.

-

Temperature : 0°C to room temperature.

Mechanistic Notes :

-

FeCl₃ Role : Enhances Br⁺ electrophilicity, directing bromine to the meta position relative to isopropyl.

-

Side Products : Dibrominated derivatives form if NBS exceeds 1.2 equiv.

Reductive Elimination from Triazene Intermediates

Diazotization and Bromide Displacement

A niche method involves converting 3-amino-3'-isopropylbiphenyl to a triazene intermediate, followed by bromolysis.

Steps :

Drawbacks :

-

Functional Group Sensitivity : Amines require protection during biphenyl synthesis.

Grignard Reaction with Subsequent Quenching

Organometallic Approaches

A less common strategy employs Grignard reagents to install the isopropyl group post-bromination.

Procedure :

-

Bromophenylmagnesium Bromide : Reacts with isopropyl chloride.

-

Quenching : NH₄Cl(aq) yields crude product.

-

Purification : Column chromatography (hexane/EtOAc).

Utility :

Biological Activity

3-Bromo-3'-isopropyl-1,1'-biphenyl is a biphenyl derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.

- Chemical Name : this compound

- Molecular Formula : C16H16Br

- CAS Number : 1443351-38-9

- Melting Point : Not extensively documented; further research needed for precise values.

Research indicates that biphenyl derivatives, including this compound, may exert their biological effects through various mechanisms:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells by preventing proper DNA unwinding and replication .

- Antimicrobial Activity : Some studies suggest that brominated biphenyls exhibit antimicrobial properties against certain Gram-positive bacteria. This activity may be linked to their ability to disrupt cellular membranes or interfere with metabolic processes .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential therapeutic applications of this compound. The following table summarizes findings from various studies regarding the cytotoxic effects of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Jurkat T-cells | TBD | Potential topoisomerase inhibition |

| BPU (related compound) | HeLa | 9.22 | Topoisomerase I inhibition |

| BPU (related compound) | MCF-7 | 8.47 | Cell cycle arrest in sub-G1 phase |

Note: TBD indicates that specific data for this compound is not yet available.

Case Studies and Research Findings

Recent studies have highlighted the potential of biphenyl derivatives in anticancer therapy:

- Study on Anticancer Properties : A study investigating the anticancer effects of structurally similar compounds found significant cytotoxic activity against various cancer cell lines. The compounds exhibited dose-dependent inhibition of cell proliferation and induced apoptosis in cancer cells .

- Mechanistic Insights : Research into the mechanism revealed that these compounds could alter cell cycle dynamics and induce cell death through apoptosis pathways. Flow cytometry analysis indicated that treated cells showed increased sub-G1 populations, suggesting apoptosis induction .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C15H15Br

- Molecular Weight: 273.19 g/mol

- IUPAC Name: 3-Bromo-3'-isopropylbiphenyl

The compound features a bromine atom and an isopropyl group attached to the biphenyl framework, which influences its reactivity and biological activity.

Organic Synthesis

3-Bromo-3'-isopropyl-1,1'-biphenyl serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including:

- Cross-Coupling Reactions: Utilized in Suzuki-Miyaura coupling to form carbon-carbon bonds.

- Substitution Reactions: The bromine atom can be substituted with other functional groups, allowing for the synthesis of novel derivatives.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications:

- Anticancer Activity: Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties: Research shows effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

Materials Science

In materials science, this compound is investigated for its role in developing advanced materials:

- Organic Light Emitting Diodes (OLEDs): The compound's unique electronic properties make it a candidate for use in OLED technology.

- Polymer Chemistry: It can be incorporated into polymer matrices to enhance material properties.

Anticancer Study

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability (approximately 45%) after 48 hours of treatment, primarily through apoptosis induction as evidenced by flow cytometry analysis.

Antimicrobial Study

Research conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus revealed notable inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) values are currently under investigation to quantify its effectiveness.

Table 1: Summary of Biological Activities

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Conditions/Notes | Major Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst with boronic acids | Various biphenyl derivatives |

| Nucleophilic Substitution | Reaction with nucleophiles under basic conditions | Substituted biphenyls |

| Electrophilic Aromatic Substitution | Bromine substitution with electrophiles | Functionalized biphenyls |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Biphenyl Derivatives

Table 1: Key Properties of Halogenated Biphenyls

Key Observations :

- Halogen Effects : Bromine and chlorine enhance electrophilicity, facilitating nucleophilic substitution, while fluorine increases stability via electron-withdrawing effects. Iodine, being larger, introduces steric hindrance and alters reaction pathways .

- Solubility Trends : The low solubility of 3-Bromo-3'-chloro-1,1'-biphenyl (4.3E-4 g/L) suggests that the isopropyl group in the target compound may further reduce aqueous solubility due to increased hydrophobicity .

Isopropyl-Substituted Biphenyls

Isopropyl groups are commonly introduced via alkylation reactions. For example, biphenyl reacts with propene in the presence of [Fe]-SSZ-24 catalyst to yield 4-isopropyl-1,1'-biphenyl derivatives . The 3'-isopropyl group in the target compound likely follows analogous synthetic routes but with modified regioselectivity.

Steric and Electronic Impacts :

Polychlorinated Biphenyls (PCBs)

PCBs like PCB-147 (2,2',3,4',5,6-hexachloro-1,1'-biphenyl) are structurally distinct but highlight the influence of halogenation patterns:

- Environmental Persistence: PCBs are notorious for their stability and bioaccumulation. Brominated analogs like the target compound may exhibit different degradation pathways but could still pose environmental concerns .

- Toxicity : Unlike PCBs, which disrupt endocrine systems, brominated biphenyls are less studied but may share similar risks depending on substitution patterns .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 3-Bromo-3'-isopropyl-1,1'-biphenyl?

Synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, using halogenated biphenyl precursors and isopropyl boronic acids. Post-synthesis purification is critical; column chromatography with silica gel or preparative HPLC is commonly employed. Characterization should include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and isopropyl group integration.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- Thermogravimetric Analysis (TGA) : For stability assessment under varying temperatures.

Physical properties like melting point (−107.3°C) and boiling point (99.2°C) are essential for handling and storage .

Q. Which physicochemical properties are critical for experimental design involving this compound?

Key properties include:

- Solubility : Limited solubility in polar solvents (e.g., 4.3 × 10 g/L in water at 25°C), necessitating use of isooctane or DMSO for dissolution .

- Density : 1.463 ± 0.06 g/cm³ at 20°C, relevant for solvent layering in extraction protocols .

- Hygroscopicity : Low hygroscopicity reduces risks of hydrolysis during storage .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data for biphenyl derivatives?

Density Functional Theory (DFT) calculations are effective for predicting molecular geometry, electronic properties, and reactive sites. For example:

- Structural Optimization : Compare calculated bond lengths/angles with X-ray crystallography data (if available).

- Frontier Molecular Orbital (FMO) Analysis : Predict reactivity in cross-coupling reactions by analyzing HOMO-LUMO gaps.

- Validation : Ensure ≤5% deviation between theoretical and experimental NMR chemical shifts .

Q. What are the challenges in assessing the environmental persistence of this compound?

Limited experimental data on bioaccumulation (e.g., only one BCF value reported for diisopropyl-1,1'-biphenyl at 104,721) complicates regulatory compliance (Annex D criteria). Researchers must:

- Expand Datasets : Conduct fish or daphnia bioassays to measure BCF/BAF values.

- Isomer-Specific Studies : Compare bioaccumulation of brominated vs. chlorinated isomers (e.g., 3-Bromo-3'-chloro-1,1'-biphenyl) to identify substituent effects .

Q. How do steric effects from the isopropyl group influence reactivity in catalytic systems?

The isopropyl group introduces steric hindrance, which can:

- Modify Reaction Kinetics : Slow down coupling reactions (e.g., Suzuki) due to reduced accessibility of the bromine site.

- Alter Selectivity : Favor para-substitution in subsequent functionalization steps.

Experimental validation via kinetic studies (e.g., monitoring reaction progress via GC-MS) is recommended .

Data Contradictions and Recommendations

- Bioaccumulation Data Gaps : Existing studies on diisopropyl-1,1'-biphenyl lack sufficient data points for Annex D compliance. Parallel studies on this compound should prioritize aquatic toxicity assays .

- Solubility Discrepancies : Reported solubility in isooctane (35 μg/mL) conflicts with theoretical predictions. Re-evaluate using shake-flask or HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.